Ethyl 4-oxo-3-phenyl-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-oxo-3-phenyl-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O6S2/c1-2-37-27(34)23-21-17-38-25(22(21)26(33)31(29-23)19-9-5-3-6-10-19)28-24(32)18-11-13-20(14-12-18)39(35,36)30-15-7-4-8-16-30/h3,5-6,9-14,17H,2,4,7-8,15-16H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILOGSIVNSJYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-oxo-3-phenyl-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with a complex structure that suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several key functional groups:
- Thieno[3,4-d]pyridazine core : A bicyclic structure that may influence its interaction with biological targets.
- Piperidine ring : Substituted with a sulfonyl group, enhancing its pharmacological profile.
- Ethyl ester group : Common in many bioactive compounds, potentially influencing solubility and absorption.
The molecular formula is with a molecular weight of approximately 446.54 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to ethyl 4-oxo-3-phenyl derivatives exhibit significant anticancer activity. For instance, derivatives containing thienopyridazine structures have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ethyl 4-oxo derivative | HeLa (cervical cancer) | 15.2 | Apoptosis induction |
| Similar thienopyridazine | MCF7 (breast cancer) | 10.5 | Cell cycle arrest |
These findings suggest that ethyl 4-oxo derivatives could be further explored for their potential as anticancer agents.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes relevant to disease states. Notably, it has shown potential as a monoamine oxidase (MAO) inhibitor, which is crucial in the treatment of neurodegenerative diseases.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| MAO-A | Competitive | 12.0 |
| MAO-B | Non-competitive | 6.5 |
These results indicate that the compound may help in modulating neurotransmitter levels, thus offering therapeutic benefits in conditions like depression and Parkinson's disease.
The biological activity of ethyl 4-oxo derivatives can be attributed to several mechanisms:
- Apoptosis Induction : Compounds induce programmed cell death in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Inhibition : By inhibiting MAO enzymes, the compound may increase levels of neurotransmitters such as serotonin and dopamine, potentially alleviating symptoms of mood disorders.
- Receptor Interaction : The piperidine moiety suggests possible interactions with G-protein coupled receptors (GPCRs), which are critical in many signaling pathways.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of ethyl 4-oxo derivatives on human cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis in treated cells compared to controls.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound in animal models of Alzheimer's disease. The results indicated reduced neuroinflammation and improved cognitive function in treated subjects.
Preparation Methods
Cyclization via Microwave-Assisted Methodology
The core is synthesized through a cyclocondensation reaction between ethyl 2-aminothiophene-3-carboxylate and N-phenylmaleimide under microwave irradiation (350 W, 5 min) in ethanol with Zn(OAc)₂ (0.5 mol%) as a catalyst. This method achieves a 90% yield, significantly outperforming traditional reflux methods (24 h, 77% yield).
Key reaction parameters:
| Parameter | Value |
|---|---|
| Catalyst | Zn(OAc)₂ (0.5 mol%) |
| Solvent | Ethanol |
| Temperature | Microwave (350 W) |
| Time | 5 min |
| Yield | 90% |
The mechanism involves Zn(OAc)₂ facilitating the formation of a carbocation intermediate, which reacts with phenylamine to form the dihydrothienopyridazine framework.
Introduction of the 3-Phenyl Group
The 3-phenyl substituent is introduced during the core formation by substituting the maleimide component with N-phenylmaleimide. Alternative methods employ Ullmann-type coupling post-cyclization, though this approach introduces regioselectivity challenges.
Installation of the 5-(4-(Piperidin-1-Ylsulfonyl)Benzamido) Side Chain
Synthesis of 4-(Piperidin-1-Ylsulfonyl)Benzoyl Chloride
- Sulfonation of 4-chlorobenzoic acid : Reacted with piperidine in the presence of sulfur trioxide-pyridine complex to yield 4-(piperidin-1-ylsulfonyl)benzoic acid.
- Chlorination : Treated with thionyl chloride (SOCl₂) to generate the acyl chloride derivative.
Amidation of the Thienopyridazine Core
The 5-amino group on the thienopyridazine core reacts with 4-(piperidin-1-ylsulfonyl)benzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Optimized conditions:
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | TEA (2.5 equiv) |
| Temperature | 0°C → RT |
| Time | 12 h |
| Yield | 68–72% |
Final Esterification and Oxidation
The ethyl ester at position 1 is introduced early via the ethyl 2-aminothiophene-3-carboxylate precursor. The 4-oxo group is installed through oxidation of the dihydrothienopyridazine intermediate using MnO₂ in refluxing toluene.
Workup and Purification Strategies
- Liquid-liquid extraction : Ethyl acetate/water partitions remove unreacted acyl chloride and TEA.
- Column chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves the final product.
- Recrystallization : Methanol/DMF (10:1) yields high-purity crystals.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Challenges and Optimization
- Regioselectivity in amidation : The 5-position’s reactivity is enhanced by electron-donating effects from the thiophene ring, minimizing byproducts.
- Piperidinylsulfonyl steric effects : Elevated temperatures (50°C) during amidation improve conversion rates.
Applications and Derivatives
The compound’s sulfonamide moiety suggests potential as a kinase inhibitor or antimicrobial agent. Derivatives with modified sulfonyl groups (e.g., tosyl, mesyl) exhibit varied bioactivity profiles.
Q & A
Q. How can researchers confirm the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions and hydrogen/carbon environments. For example, the piperidin-1-ylsulfonyl group’s protons resonate in the δ 1.5–3.0 ppm range, while aromatic protons appear at δ 6.5–8.5 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight (expected ~550–600 g/mol) via high-resolution MS (HRMS) to validate the molecular formula.
- X-ray Crystallography : If crystalline, use SHELXL (via SHELX software) for structural refinement to resolve 3D conformation and intermolecular interactions .
Q. What are the key steps for synthesizing this compound?
Methodological Answer:
- Core Formation : Construct the thieno[3,4-d]pyridazine ring via cyclization of thiophene and pyridazine precursors under reflux conditions (e.g., ethanol, 80°C) .
- Functionalization : Introduce the 4-(piperidin-1-ylsulfonyl)benzamido group via amide coupling (e.g., EDC/HOBt) at the 5-position. Optimize reaction time (12–24 hours) and solvent (DMF or DCM) for yield (>70%) .
- Esterification : Attach the ethyl ester group at the 1-position using ethyl chloroformate in the presence of a base (e.g., triethylamine) .
Q. How can researchers assess purity and stability?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95%). Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C) to assess thermal stability .
- Solubility Testing : Evaluate in DMSO, ethanol, and aqueous buffers (pH 1–10) to guide formulation for biological assays .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity?
Methodological Answer:
- SAR Studies : Replace the piperidin-1-ylsulfonyl group with other sulfonamide variants (e.g., morpholine, pyrrolidine) to modulate lipophilicity and target affinity .
- Fragment-Based Design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Prioritize substituents with high docking scores (>-8.0 kcal/mol) .
- Prodrug Strategies : Modify the ethyl ester to improve membrane permeability (e.g., replace with pivaloyloxymethyl for enhanced oral bioavailability) .
Q. How to resolve contradictions in pharmacological data?
Methodological Answer:
- Dose-Response Validation : Replicate anti-inflammatory assays (e.g., COX-2 inhibition) across multiple cell lines (RAW 264.7, THP-1) to confirm IC consistency .
- Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended binding partners (e.g., adenosine receptors) that may skew results .
- Metabolite Profiling : Perform LC-MS to detect degradation products in biological matrices (e.g., plasma, liver microsomes) that could alter activity .
Q. What strategies optimize reaction yields for scale-up?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 30 minutes) for amide coupling steps while maintaining yields (~75%) .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura cross-coupling to introduce aryl groups at the 3-position .
- Solvent-Free Conditions : Explore mechanochemical grinding for eco-friendly synthesis of intermediates .
Critical Analysis of Contradictions
- Bioactivity Variability : Discrepancies in IC values (e.g., 10 µM vs. 25 µM) may arise from differences in assay protocols (e.g., ATP concentration in kinase assays). Standardize protocols across labs .
- Synthetic Byproducts : Unidentified impurities (e.g., hydrolyzed ester) in early batches can skew pharmacological data. Implement rigorous QC via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
